2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
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Overview
Description
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Methoxyphenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-(3-methoxyphenoxy)propyl bromide under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-furylcarboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group in the benzimidazole core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as thiabendazole and albendazole share the benzimidazole core.
Furan Derivatives: Compounds like furfural and furanones share the furan ring.
Uniqueness
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-17-7-4-8-18(15-17)29-14-6-12-26-20-10-3-2-9-19(20)25-22(26)16-24-23(27)21-11-5-13-30-21/h2-5,7-11,13,15H,6,12,14,16H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIIYZBPAMKTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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